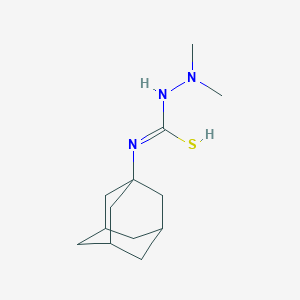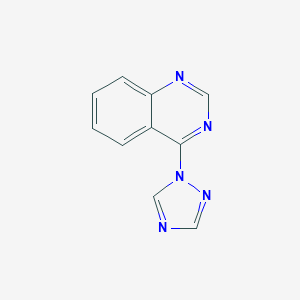![molecular formula C23H17ClN4O2S B307376 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307376.png)
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to have antibacterial and antifungal properties, as well as anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential use as an antitumor agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further study its mechanism of action in order to optimize its use as an antitumor agent. Another direction is to study its potential use as an antibacterial and antifungal agent. Additionally, it may be useful to study its potential use as an anti-inflammatory agent.
Synthesemethoden
The synthesis of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone can be achieved through a multistep reaction. The first step involves the reaction of 2-naphthol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)naphthalene-1-ol. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chloroacetyl)naphthalene-1-thiosemicarbazone, which is further reacted with 2,3-dichloroquinoxaline to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential use in various fields of research. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its antibacterial and antifungal properties, as well as its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone |
|---|---|
Molekularformel |
C23H17ClN4O2S |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
1-(10-chloro-3-methylsulfanyl-6-naphthalen-1-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13(29)28-19-11-10-15(24)12-18(19)20-21(25-23(31-2)27-26-20)30-22(28)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,22H,1-2H3 |
InChI-Schlüssel |
FYTFISSWXIOFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea](/img/structure/B307294.png)
![N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B307295.png)

![4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]imino}-1,2-di(4-toluidino)ethylidene]benzenesulfonamide](/img/structure/B307299.png)


![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate](/img/structure/B307306.png)



![4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307314.png)
![3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307315.png)
![4-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307316.png)
![diphenylmethanone O-{2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl}oxime](/img/structure/B307317.png)